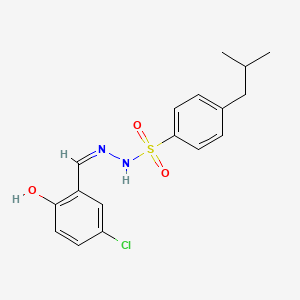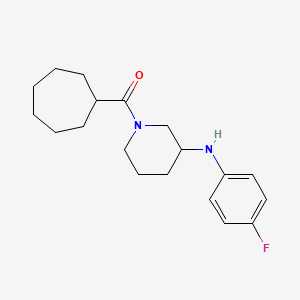![molecular formula C19H23N5O5 B6081514 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine, also known as BDP-NP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth, proliferation, and survival. Specifically, 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation and oxidative stress. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have low toxicity and high selectivity for cancer cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine for lab experiments is its high selectivity for cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine. One area of interest is in the development of more efficient and cost-effective synthesis methods for 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine and its potential therapeutic applications in a variety of diseases. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine in animal models before it can be considered for clinical trials.
Conclusion:
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure and high selectivity for cancer cells make it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. While there is still much to learn about the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine and its potential therapeutic applications, the future looks bright for this promising compound.
Synthesis Methods
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid. The resulting product is then purified using column chromatography to obtain the final compound in high yield.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-nitropyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c25-19(2-1-5-23-13-16(11-20-23)24(26)27)22-8-6-21(7-9-22)12-15-3-4-17-18(10-15)29-14-28-17/h3-4,10-11,13H,1-2,5-9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMPGFLRLVMBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C=C(C=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-nitro-1H-pyrazol-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)

![6-methyl-2-[(4-phenyl-1-phthalazinyl)thio]-4-pyrimidinol](/img/structure/B6081473.png)
![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)
